N-(3-chlorophenyl)-3-fluorobenzamide
Description
N-(3-Chlorophenyl)-3-fluorobenzamide is a benzamide derivative featuring a 3-fluorobenzoyl group attached to a 3-chlorophenylamine moiety. Benzamides are structurally versatile compounds with applications in pharmaceuticals, agrochemicals, and materials science. The presence of halogen substituents (fluorine and chlorine) in this compound enhances its electronic and steric properties, influencing reactivity, solubility, and biological interactions .
Properties
Molecular Formula |
C13H9ClFNO |
|---|---|
Molecular Weight |
249.67 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-fluorobenzamide |
InChI |
InChI=1S/C13H9ClFNO/c14-10-4-2-6-12(8-10)16-13(17)9-3-1-5-11(15)7-9/h1-8H,(H,16,17) |
InChI Key |
OYJHAOCCKZFZBK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The substitution pattern on the benzamide scaffold significantly impacts physicochemical properties. Below is a comparative analysis of N-(3-chlorophenyl)-3-fluorobenzamide with structurally related compounds:
Key Observations :
Crystallographic Comparisons
Crystal structure data reveal how substituents affect molecular packing:
- This compound: Likely adopts a monoclinic system (inferred from analogs in ), with hydrogen bonding between amide N–H and carbonyl groups.
- N-(3-Chlorophenyl)-3-methylbenzamide hemihydrate : Crystallizes in space group C2/c with a dihedral angle of 49.5° between aromatic rings. Water molecules mediate hydrogen bonds, enhancing stability .
- Polymorphism in N-(3-Ethynylphenyl)-3-fluorobenzamide : Exhibits three stable polymorphs (Forms I–III) with varying mechanical properties. Form II has lower hardness (0.12 GPa) and elastic modulus (2.8 GPa) compared to Forms I and III, attributed to differences in hydrogen-bonding networks .
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